molecular formula C22H31N3O5S B11009330 1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide

1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11009330
M. Wt: 449.6 g/mol
InChI Key: KIVSNSPWVBYELV-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a cyclohexyl group, and a sulfamoyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides or cyclohexyl Grignard reagents to introduce the cyclohexyl group via nucleophilic substitution or addition reactions.

    Attachment of the Sulfamoyl-Substituted Phenyl Group: This step typically involves the reaction of the pyrrolidine intermediate with a sulfamoyl-substituted phenyl halide or sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, sulfonyl chlorides, and other electrophiles or nucleophiles under appropriate conditions (e.g., basic or acidic).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may bind to receptors and modulate their activity, leading to downstream signaling effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct physicochemical properties and biological activities compared to similar compounds. This structural feature may enhance its solubility, stability, and binding affinity to specific molecular targets.

Properties

Molecular Formula

C22H31N3O5S

Molecular Weight

449.6 g/mol

IUPAC Name

1-cyclohexyl-5-oxo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H31N3O5S/c26-21-13-16(15-25(21)18-5-2-1-3-6-18)22(27)24-17-8-10-20(11-9-17)31(28,29)23-14-19-7-4-12-30-19/h8-11,16,18-19,23H,1-7,12-15H2,(H,24,27)

InChI Key

KIVSNSPWVBYELV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4

Origin of Product

United States

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